3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid is an organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol It is characterized by the presence of an azetidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis . The reaction conditions often include the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and BenchChem offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Industry: The compound is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and benzoic acid moiety play crucial roles in its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid: CAS Number908334-11-2.
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid: Similar structure with a different position of the benzoic acid moiety.
3-{[1-(tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid: Contains an additional oxygen atom in the structure.
Uniqueness
This compound is unique due to its specific combination of the azetidine ring, benzoic acid moiety, and tert-butoxycarbonyl protecting group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
908334-11-2 |
---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.